molecular formula C25H38O5 B100338 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate CAS No. 15991-93-2

3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate

Cat. No.: B100338
CAS No.: 15991-93-2
M. Wt: 418.6 g/mol
InChI Key: VYZPGMGWYUEREY-LCLDLZHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate is a steroid ester that is derived from 5beta-pregnane. It is characterized by the presence of an oxo group at position 20 and acetoxy groups at positions 3 and 12. This compound is known for its significant role in various biochemical and pharmacological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate typically involves the acetylation of 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl groups at positions 3 and 12 .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating their activity and influencing gene expression. This interaction can lead to various physiological effects, including changes in metabolism, immune response, and cellular growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate is unique due to its specific acetylation at positions 3 and 12, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(3R,5R,8R,9S,10S,12S,13S,14S,17S)-17-acetyl-12-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5/c1-14(26)20-8-9-21-19-7-6-17-12-18(29-15(2)27)10-11-24(17,4)22(19)13-23(25(20,21)5)30-16(3)28/h17-23H,6-13H2,1-5H3/t17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZPGMGWYUEREY-LCLDLZHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15991-93-2
Record name 3,12-Bis(acetyloxy)pregnan-20-one, (3alpha,5beta,12alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015991932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,12-BIS(ACETYLOXY)PREGNAN-20-ONE, (3.ALPHA.,5.BETA.,12.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6QL0SF7W6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate
Reactant of Route 2
Reactant of Route 2
3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate
Reactant of Route 3
Reactant of Route 3
3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate
Reactant of Route 4
Reactant of Route 4
3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate
Reactant of Route 5
3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate
Reactant of Route 6
3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.